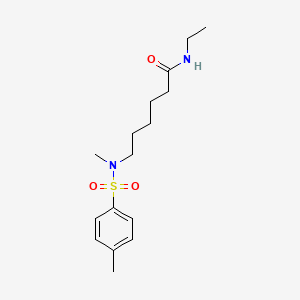
ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known as ETQC, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been used to study the physiological and biochemical effects of various drugs and compounds. ETQC is a relatively new compound and its potential for use in laboratory experiments is still being explored.
Aplicaciones Científicas De Investigación
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been used in a variety of scientific research applications. It has been used to study the pharmacological effects of various drugs, such as opioids, benzodiazepines, and cannabinoids. It has also been used to study the biochemical and physiological effects of various compounds. In addition, this compound has been used to study the effects of various environmental toxins on the body. It has also been used to study the effects of various drugs on the brain and to study the mechanisms of action of various drugs.
Mecanismo De Acción
The exact mechanism of action of ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is still not fully understood. However, it is believed that this compound binds to specific receptors in the body and modulates their activity. This modulation of receptor activity can lead to changes in the biochemical and physiological effects of various drugs and compounds. It is also believed that this compound may have anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound has anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects and to increase the levels of certain neurotransmitters, such as serotonin and dopamine. In addition, this compound has been shown to have anti-tumor effects and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, this compound does have some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations, so care must be taken when working with it.
Direcciones Futuras
The potential for ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate to be used in scientific research is still being explored. Some potential future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in drug development and drug delivery. In addition, this compound could be used to study the effects of various environmental toxins on the body, as well as its potential uses in cancer therapy. Finally, further research into its potential uses in the treatment of mental health disorders, such as depression and anxiety, could be beneficial.
Métodos De Síntesis
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be synthesized from the reaction of this compound with a base such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is carried out in a solvent such as ethanol, methanol, or ethyl acetate. The reaction is usually conducted at temperatures between 25-50°C and is typically completed within one hour. The product is then purified by recrystallization or by column chromatography.
Propiedades
IUPAC Name |
ethyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)14-10-5-6-11-9(8-10)4-7-12(16)15(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQHXFFLQBPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate](/img/structure/B6572103.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)
![ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B6572130.png)
![ethyl 4-[2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6572142.png)
![ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B6572149.png)
![ethyl 4-[(3,3-diphenylpropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572166.png)
![ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate](/img/structure/B6572172.png)
![ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6572185.png)